molecular formula C18H14ClN3O2S2 B2775678 N-(4-chlorophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide CAS No. 375353-86-9

N-(4-chlorophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2775678
CAS No.: 375353-86-9
M. Wt: 403.9
InChI Key: PVWKDESIACPOJQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a cyano group, a thiophene ring, and a pyridine ring

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S2/c19-11-3-5-12(6-4-11)21-17(24)10-26-18-14(9-20)13(8-16(23)22-18)15-2-1-7-25-15/h1-7,13H,8,10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWKDESIACPOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Cl)C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through a cyclization reaction.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction.

    Formation of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Final Assembly: The final compound can be assembled through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Reactivity of the Sulfanyl Group

The sulfanyl bridge (-S-) exhibits nucleophilic character, enabling participation in oxidation and substitution reactions.

Reaction TypeConditionsProductReferences
Oxidation H<sub>2</sub>O<sub>2</sub> in acetic acid (20–25°C, 6–8 hrs)Sulfoxide derivative (R-SO-R)
Alkylation Alkyl halides (e.g., CH<sub>3</sub>I) in DMF, K<sub>2</sub>CO<sub>3> (reflux, 12 hrs)Thioether alkylation at sulfur

Key Findings :

  • Oxidation to sulfoxide is stereoselective under mild acidic conditions.

  • Alkylation yields are optimized in polar aprotic solvents (e.g., DMF).

Cyanohydrin and Cyano Group Reactivity

The cyano (-CN) group undergoes hydrolysis and nucleophilic additions.

Reaction TypeConditionsProductReferences
Acid Hydrolysis H<sub>2</sub>SO<sub>4</sub> (50% v/v, 80°C, 4–6 hrs)Carboxamide (-CONH<sub>2</sub>)
Reduction H<sub>2</sub>/Raney Ni (50 psi, EtOH, 25°C)Primary amine (-CH<sub>2</sub>NH<sub>2</sub>)

Key Findings :

  • Hydrolysis to carboxamide proceeds without ring-opening under controlled acidic conditions .

  • Catalytic hydrogenation preserves the tetrahydropyridinone scaffold.

Tetrahydropyridinone Ring Reactivity

The 6-oxo-1,4,5,6-tetrahydropyridin-2-yl ring undergoes condensation and cycloaddition reactions.

Reaction TypeConditionsProductReferences
Knoevenagel Condensation Malononitrile, piperidine (EtOH, reflux, 8 hrs)Spirocyclic pyridine derivatives
Diels-Alder Reaction Maleic anhydride (toluene, 110°C, 24 hrs)Bicyclic adducts

Key Findings :

  • Spirocyclic products show enhanced stability due to conjugation with the thiophene ring .

  • Diels-Alder reactivity is influenced by electron-withdrawing groups (e.g., -CN).

Aromatic Ring Modifications

The 4-chlorophenyl and thiophen-2-yl groups participate in electrophilic substitutions.

Reaction TypeConditionsProductReferences
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C, 2 hrs)Nitro-substituted thiophene
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid (DME, 80°C)Biaryl derivatives

Key Findings :

  • Nitration occurs preferentially at the 5-position of the thiophene ring.

  • Suzuki coupling retains the chloro substituent on the phenyl ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-chlorophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide in cancer therapy. It has been evaluated for its ability to inhibit the growth of various cancer cell lines, particularly glioblastoma:

  • Inhibition of Glioblastoma Growth : In vitro studies demonstrate that this compound exhibits significant cytotoxicity against glioblastoma cells while maintaining lower toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies with minimized side effects .
  • Mechanism of Action : The compound has been shown to inhibit key signaling pathways associated with cancer progression, particularly the AKT signaling pathway. This pathway is often dysregulated in gliomas, making it a target for therapeutic intervention .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor:

  • Kinase Inhibition : It has been screened against various kinases involved in cancer progression. Notably, it demonstrated low micromolar activity against AKT2/PKBβ, indicating its potential as a kinase inhibitor in cancer treatment strategies .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

StudyFindings
Study 1Evaluated against glioblastoma cell lines; exhibited potent EC50 valuesEffective in inhibiting glioma growth with selective toxicity
Study 2Kinase inhibition assays revealed activity against AKT2Potential as a therapeutic agent targeting AKT signaling

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide:

    This compound analogs: Compounds with similar structures but different substituents may have similar properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

N-(4-chlorophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex heterocyclic compound with significant potential in medicinal chemistry. Its diverse biological activities stem from its unique molecular structure, which includes multiple functional groups that can interact with various biological targets.

Chemical Structure and Properties

The compound's molecular formula is C18H14ClN3O2S2C_{18}H_{14}ClN_3O_2S_2, and it features a thiophene ring, a cyano group, and a tetrahydropyridine moiety. The presence of these groups contributes to its biological activity through mechanisms such as enzyme inhibition and receptor modulation.

PropertyValue
Molecular FormulaC18H14ClN3O2S2C_{18}H_{14}ClN_3O_2S_2
IUPAC NameThis compound
SMILESC1=CSC(=C1)C2=NC(=C(C(=C2)C#N)SCC(=O)NC3=CC=C(C=C3)Cl

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes by binding to their active sites. This mechanism is particularly relevant in its anticancer and antimicrobial activities.
  • Receptor Modulation : It can modulate the activity of specific receptors, influencing cellular signaling pathways that are crucial for various physiological processes.
  • DNA Interaction : The compound has been shown to intercalate into DNA strands, disrupting their function and leading to cell death—an important mechanism in its anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspases.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown significant antimicrobial activity against several bacterial strains. Studies have reported that it inhibits the growth of pathogens by interfering with their metabolic pathways.

Comparative Biological Activity Table

Biological ActivityMechanism of ActionReference
AnticancerEnzyme inhibition; DNA intercalation
AntimicrobialDisruption of metabolic pathways
Anti-inflammatoryModulation of inflammatory mediators

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